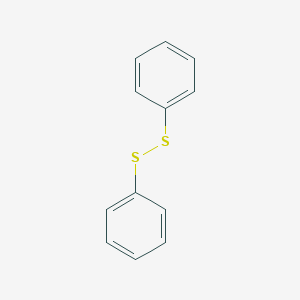

Diphenyl disulfide

Overview

Description

Diphenyl disulfide is a chemical compound with the formula (C6H5S)2. It is a colorless crystalline material and is one of the more commonly encountered organic disulfides in organic synthesis . Minor contamination by thiophenol is responsible for the disagreeable odor associated with this compound .

Synthesis Analysis

Diphenyl disulfide is usually prepared by the oxidation of thiophenol . The reaction is as follows: 2 PhSH + I2 → Ph2S2 + 2 HI. Hydrogen peroxide can also be used as the oxidant .Molecular Structure Analysis

Like most organic disulfides, the C–S–S–C core of Ph2S2 is non-planar with a dihedral angle approaching 85° . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

Ph2S2 is mainly used in organic synthesis as a source of the PhS substituent . A typical reaction entails the formation of PhS-substituted carbonyl compounds via the enolate . Ph2S2 undergoes reduction, a reaction characteristic of disulfides .Physical And Chemical Properties Analysis

Diphenyl disulfide has a molar mass of 218.33 g·mol−1 . It appears as colorless crystals . It is insoluble in water but soluble in diethyl ether, benzene, carbon disulfide, and THF . Its melting point ranges from 61 to 62 °C .Scientific Research Applications

- Diphenyl disulfide is involved in radical addition reactions. For instance, a study by Yamamoto et al. demonstrated that diphenyl disulfide can undergo dithiolation with unsaturated compounds (such as vinylic ethers, styrenes, and isocyanides) under light irradiation, assisted by diphenyl diselenide (PhSe)₂. This method enables selective carbon–heteroatom bond formation, making it valuable in synthetic organic chemistry and heteroatom chemistry .

- Diphenyl disulfide is explored in photochemical applications. Researchers investigate its cyclization with alkenes and alkynes, direct selenylation/sulfuration of C–H/C–C/C–N bonds, and visible-light-enabled seleno- and sulfur-bifunctionalization of alkenes/alkynes. These strategies expand its synthetic potential .

Radical Addition Reactions

Photochemical Technology

Safety And Hazards

Future Directions

Diphenyl disulfide-based compounds appear to be among the best candidates to develop materials with optimum self-healing properties . The radical formation and the structural role of the hydrogen bonding prevail over kinetics . Some new compounds are proposed for the design of future self-healing materials with improved features .

properties

IUPAC Name |

(phenyldisulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10S2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUVPOWQJOLRAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SSC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

93345-44-9 | |

| Record name | Disulfide, diphenyl, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93345-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6022131 | |

| Record name | Diphenyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] White crystalline powder with an unpleasant odor; [Alfa Aesar MSDS], Solid, orthorhombic needles | |

| Record name | Diphenyl disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16546 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diphenyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031823 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Phenyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/476/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

310.00 °C. @ 760.00 mm Hg | |

| Record name | Diphenyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031823 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in alcohol, ether, carbon disulfide | |

| Record name | Phenyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/476/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.353 (20°) | |

| Record name | Phenyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/476/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

Diphenyl disulfide | |

CAS RN |

882-33-7 | |

| Record name | Diphenyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disulfide, diphenyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P54H519IJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diphenyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031823 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

62 - 63 °C | |

| Record name | Diphenyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031823 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

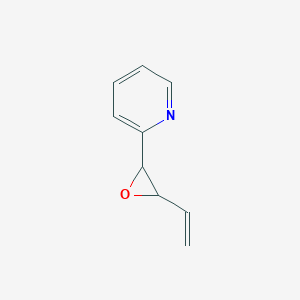

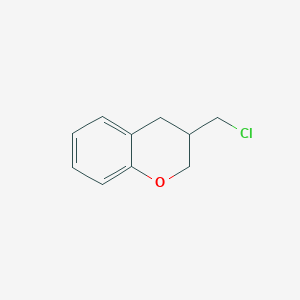

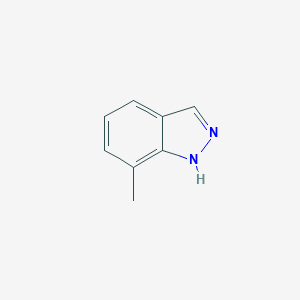

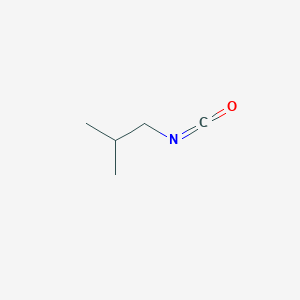

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Diphenyl disulfide has the molecular formula C12H10S2 and a molecular weight of 218.33 g/mol. [, ]

A: Yes, Diphenyl disulfide can be monitored using Raman spectroscopy due to its structure. A characteristic peak appears at 2544 cm-1 in both normal Raman and SERS (surface-enhanced Raman spectroscopy). An additional peak at 1582 cm-1 is observed in the SERS spectrum. []

A: Diphenyl disulfide is widely used in various applications, including organic synthesis, polymer manufacture, and as a rubber peptizing agent. [, ] It can be used as a catalyst in the isomerization of (Z)-stilbenes to (E)-isomers. [] It also serves as a chain transfer agent in the radical polymerization of methyl methacrylate. []

A: Diphenyl disulfide can catalyze reactions through several mechanisms, including the generation of thiyl radicals and acting as an electron mediator. For example, it promotes the inverse hydroboration of imines with NHC-boranes under visible light by generating a nucleophilic boryl radical. [] In the presence of tripropylamine, diphenyl disulfide participates in the hydrothiolation of alkynes through an amine-mediated single electron transfer process. []

A: Diphenyl disulfide is a monomer that can be polymerized to form oligo(p-phenylene sulfide)s and poly(p-phenylene sulfide)s. This polymerization can be achieved through various methods, including anodic oxidation in the presence of protonic acids, [] oxygen-oxidative polymerization with vanadyl acetylacetonate as a catalyst, [, ] and polymerization with Lewis acids like AlCl3 and SbCl5. []

A: Computational methods like molecular dynamics and quantum mechanics are valuable tools for studying diphenyl disulfide. For example, molecular dynamics simulations can help investigate weak non-covalent interactions, such as hydrogen bonds and π-π stacking, in diphenyl disulfide-based compounds, revealing their influence on self-healing properties. [] Quantum mechanical calculations can be employed to determine the bond dissociation energy of the S-S bond in diphenyl disulfide, providing insights into its reactivity. [, ] Additionally, computational methods can be used to model and understand the reaction mechanisms involving diphenyl disulfide, such as its electrophilic reaction with anisole in the oxidative polymerization of diphenyl disulfide. []

A: Substituents on the aromatic rings of diphenyl disulfide can significantly influence its reactivity. Electron-donating groups generally increase the reactivity, while electron-withdrawing groups decrease it. This effect is observed in the catalytic isomerization of stilbenes, where diphenyl disulfide derivatives with electron-donating substituents accelerate the reaction. [] Similarly, the chain transfer constant of substituted diphenyl disulfides in the radical polymerization of methyl methacrylate is dependent on the electron density of the substituent. []

A: Several analytical methods are employed for the analysis of diphenyl disulfide. These methods include gas chromatography (GC), [] high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), [] mass spectrometry (MS), [] and various spectroscopic techniques like Fourier transform infrared spectroscopy (FTIR), [, , ] X-ray photoelectron spectroscopy (XPS), [] nuclear magnetic resonance (NMR) spectroscopy, [, ], and UV-Vis spectroscopy. [] The specific technique chosen often depends on the matrix, the concentration of the analyte, and the desired information.

A: While diphenyl disulfide itself has limited environmental toxicity data available, its degradation products and its use in specific applications raise environmental concerns. For instance, its breakdown product, benzenethiol, is known for its toxicity. [] Additionally, its use in the devulcanization of rubber requires careful consideration for waste management and potential environmental release of harmful byproducts. []

A: Yes, depending on the specific application, several alternatives to diphenyl disulfide exist. For instance, other diaryl disulfides with different substituents can be used in catalytic reactions or polymerization processes, offering potentially different reactivity and selectivity. [, ] In the context of rubber peptizing, alternative agents with different chemical structures and functionalities are available, each with its advantages and disadvantages in terms of performance and environmental impact. [] Researchers are continuously exploring and developing novel compounds and materials to substitute diphenyl disulfide in its various applications, driven by the demand for improved performance, cost-effectiveness, and reduced environmental impact.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B46102.png)